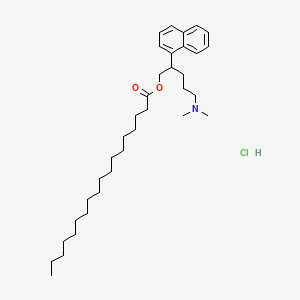
Einecs 266-552-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 266-552-1, also known as Portland cement, is a widely used construction material. It is a fine powder produced by heating limestone and clay minerals in a kiln to form clinker, which is then ground to a fine powder. Portland cement is the most common type of cement used in construction due to its strength and durability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions. The primary raw materials are limestone (calcium carbonate) and clay (silicon dioxide, aluminum oxide, and iron oxide). These materials are crushed and mixed in precise proportions. The mixture is then heated in a rotary kiln at temperatures around 1450°C. This process, known as calcination, results in the formation of clinker. The clinker is then cooled and ground to a fine powder, with the addition of a small amount of gypsum to control the setting time.
Industrial Production Methods
The industrial production of Portland cement involves several steps:
Raw Material Extraction: Limestone and clay are extracted from quarries.
Crushing and Grinding: The raw materials are crushed and ground into a fine powder.
Mixing: The powdered raw materials are mixed in precise proportions.
Heating: The mixture is heated in a rotary kiln to form clinker.
Cooling: The clinker is cooled rapidly to prevent the formation of unwanted compounds.
Grinding: The cooled clinker is ground to a fine powder, with gypsum added to control the setting time.
Packaging: The final product is packaged and ready for use.
Analyse Des Réactions Chimiques
Types of Reactions
Portland cement undergoes several chemical reactions during its production and use:
Calcination: The heating of limestone and clay results in the formation of clinker through a series of chemical reactions, including the decomposition of calcium carbonate to calcium oxide and carbon dioxide.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide, which give the cement its strength.
Common Reagents and Conditions
Calcium Carbonate (Limestone): The primary source of calcium oxide.
Silicon Dioxide (Clay): Provides silicon for the formation of calcium silicate.
Aluminum Oxide and Iron Oxide (Clay): Contribute to the formation of various compounds in the clinker.
Gypsum: Added during the grinding process to control the setting time of the cement.
Major Products Formed
Calcium Silicate Hydrate (C-S-H): The primary product responsible for the strength of the cement.
Calcium Hydroxide: A byproduct of the hydration reaction.
Applications De Recherche Scientifique
Portland cement has numerous applications in scientific research, particularly in the fields of materials science and civil engineering. Some key applications include:
Concrete Production: Portland cement is a key ingredient in concrete, which is used in construction projects worldwide.
Geopolymer Research:
Biomedical Applications: Portland cement is used in the development of bone cements and other biomedical materials due to its biocompatibility and mechanical properties.
Environmental Studies: Researchers are investigating the environmental impact of Portland cement production and exploring ways to reduce its carbon footprint.
Mécanisme D'action
The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the compounds in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, giving the cement its strength. The calcium hydroxide helps to maintain the alkaline environment necessary for the hydration reactions to occur.
Comparaison Avec Des Composés Similaires
Portland cement can be compared to other types of cement, such as:
Blended Cement: Contains additional materials like fly ash or slag, which can improve certain properties and reduce the environmental impact.
White Cement: Similar to Portland cement but with a lower iron content, resulting in a white color.
Rapid Hardening Cement: Formulated to achieve high strength in a shorter time compared to standard Portland cement.
Portland cement is unique due to its widespread availability, versatility, and well-established production methods. It remains the most commonly used type of cement in construction projects worldwide.
Propriétés
Numéro CAS |
67026-10-2 |
|---|---|
Formule moléculaire |
C18H25NO5 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H10O2.C6H15NO3/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;8-4-1-7(2-5-9)3-6-10/h1-7H,8H2,(H,13,14);8-10H,1-6H2 |
Clé InChI |
JYSSLDLFRGGWFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
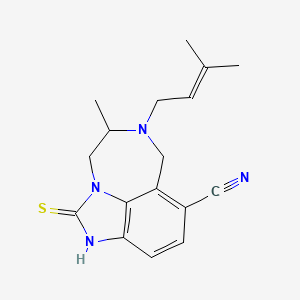
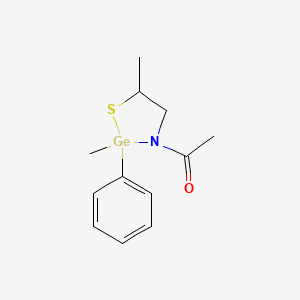


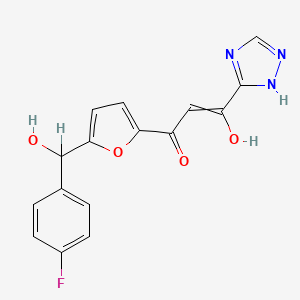

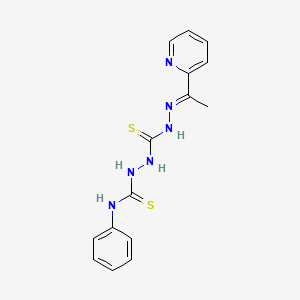



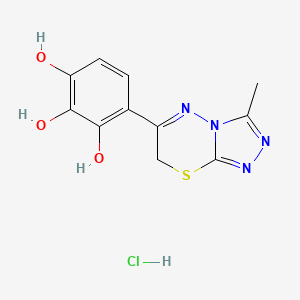
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)
